
Efavirenz Benzoylaminoalcohol Impurity
描述
Efavirenz Benzoylaminoalcohol Impurity (CAS: 1189491-03-9) is a process-related or degradation impurity associated with the antiretroviral drug efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. Structurally, it is characterized by a benzoyl group linked to an amino alcohol moiety, though its exact configuration remains unspecified in the available literature .
准备方法
The synthesis of Efavirenz Benzoylaminoalcohol Impurity involves several steps, including the reaction of Efavirenz with benzoylaminoalcohol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Efavirenz Benzoylaminoalcohol Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups .
科学研究应用
Quality Control in Pharmaceutical Manufacturing
Role as a Reference Standard
Efavirenz Benzoylaminoalcohol Impurity is predominantly employed as a reference standard in the quality control of efavirenz formulations. Its presence is monitored to ensure the purity and safety of pharmaceutical products. Regulatory agencies require stringent testing for impurities to comply with safety standards, making this compound essential for maintaining product integrity .
Analytical Techniques
The quantification of impurities, including this compound, is typically performed using advanced analytical techniques such as:
- Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) : This method allows for the precise measurement of trace levels of impurities in efavirenz formulations, facilitating risk assessment and compliance with regulatory standards .
- High-Performance Liquid Chromatography (HPLC) : HPLC is commonly used for routine analysis to ensure that impurity levels remain within acceptable limits during production.
Pharmacokinetic Studies
Impact on Drug Efficacy
Research has indicated that impurities can influence the pharmacokinetics of efavirenz. Studies assessing the interaction between this compound and efavirenz have shown that impurities may affect drug absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these interactions is vital for optimizing therapeutic regimens and ensuring patient safety .
Case Study Insights
A case study involving patients treated with efavirenz highlighted the importance of monitoring drug concentrations and potential interactions with impurities. The study found that while efavirenz effectively suppressed HIV replication, variations in plasma concentrations could be attributed to the presence of impurities like this compound .
Drug Formulation Development
Enhancing Bioavailability
Efavirenz is classified as a Class II compound in the Biopharmaceutics Classification System, characterized by poor water solubility. Research has focused on enhancing its dissolution profile to improve bioavailability. Techniques such as co-micronization have been explored to increase the surface area of efavirenz without altering its molecular structure, potentially leading to improved therapeutic efficacy .
作用机制
The mechanism of action of Efavirenz Benzoylaminoalcohol Impurity is closely related to that of Efavirenz. By interfering with this enzyme, the compound prevents the synthesis of new viral particles, thereby inhibiting the spread of the virus .
相似化合物的比较
Structural and Functional Group Comparison
Key efavirenz impurities and structurally related compounds are compared below:
Table 1: Structural and Regulatory Comparison of Efavirenz Impurities
Analytical Methodologies
- AMCOL: Quantified via LC-MS/MS due to its genotoxic risk and low allowable limits (detection limit: ~0.15 ppm) .
- Benzoylaminoalcohol Impurity: Likely analyzed using HPLC with UV detection, as pharmacopeial methods for efavirenz impurities (e.g., USP) employ reversed-phase HPLC for related compounds .
- R-Isomer : Requires chiral separation techniques, such as chiral HPLC, to distinguish from the active enantiomer .
Toxicological and Regulatory Profiles
- Benzoylaminoalcohol Impurity: No genotoxic alerts reported; likely controlled under standard ICH Q3A/B thresholds (e.g., ≤0.15% for unidentified impurities) .
Research Findings and Gaps
- AMCOL: Extensive studies focus on its genotoxicity and trace-level quantification, with validated LC-MS/MS methods achieving sensitivity down to 0.15 ppm .
- Benzoylaminoalcohol Impurity: Limited published data exist on its formation mechanism, toxicity, or analytical validation.
- Comparative Stability: AMCOL arises from both synthesis and degradation, whereas Benzoylaminoalcohol Impurity’s origin is less clearly documented. Accelerated stability studies could clarify its degradation pathways .
生物活性
Efavirenz is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1 infection. The compound "Efavirenz Benzoylaminoalcohol Impurity" (CAS No. 1189491-03-9) is a notable impurity associated with efavirenz, which has raised concerns regarding its biological activity and potential toxicity. This article explores the biological activity of this impurity, its implications in pharmaceutical formulations, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C21H17ClF3NO3
- Molecular Weight : 423.82 g/mol
- Synonym : N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide
This impurity is generated during the synthesis of efavirenz and is classified as a potential genotoxic impurity due to the presence of an aminoaryl derivative, which is known for its alerting function regarding genotoxic activity .
Genotoxicity
The primary concern regarding this compound relates to its potential genotoxic effects. Research indicates that impurities in pharmaceutical compounds can lead to DNA damage, which may result in carcinogenic effects over prolonged exposure. A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this impurity, emphasizing its relevance in risk assessment for drug safety .
Pharmacological Studies
Pharmacological studies have shown that while efavirenz itself exhibits potent antiviral activity against HIV-1, the biological implications of its impurities are less well characterized. The following table summarizes findings from various studies on the biological activity of efavirenz and its impurities:
Case Studies
Several case studies have been conducted to evaluate the impact of impurities like Efavirenz Benzoylaminoalcohol on drug safety:
- Case Study on Genotoxic Impurities : A regulatory agency requested comprehensive data on genotoxic impurities in efavirenz products, leading to the development of robust analytical methods for impurity quantification .
- Impact on Drug Formulation : In a study assessing various formulations of efavirenz, it was found that higher levels of impurities could compromise therapeutic efficacy and increase the risk of adverse effects .
- Regulatory Perspectives : Regulatory bodies emphasize the importance of controlling genotoxic impurities within acceptable limits (e.g., 2.5 µg/g based on ICH guidelines) to ensure patient safety .
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9) in drug formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for impurity quantification due to its sensitivity and specificity . For structural confirmation, advanced techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS/MS) are essential. Preparative chromatography (≥95% purity) is recommended for isolating the impurity from bulk Efavirenz samples .
Q. Why is monitoring this compound critical in antiretroviral drug development?
- Methodological Answer : Impurities exceeding 0.1% of the active pharmaceutical ingredient (API) require pharmacological evaluation per regulatory guidelines. This impurity may arise during synthesis or storage, potentially altering drug efficacy or safety. Systematic impurity profiling ensures compliance with International Council for Harmonisation (ICH) Q3A/B guidelines .
Q. How can researchers distinguish this compound from other structurally similar Efavirenz byproducts?
- Methodological Answer : Comparative spectral analysis (e.g., NMR chemical shifts, IR absorption bands) is critical. For example, the impurity’s benzoylaminoalcohol moiety can be differentiated from cyclobutenylindole impurities (e.g., CAS 2177283-35-9) via distinct MS fragmentation patterns and proton environments in ¹H-NMR spectra .
Advanced Research Questions
Q. What experimental strategies are effective for synthesizing and isolating this compound at high purity?
- Methodological Answer : The impurity can be synthesized via controlled degradation of Efavirenz under acidic or oxidative conditions. Preparative HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) achieves isolation ≥95% purity. Post-synthesis, validate purity using triple-quadrupole MS and compare retention times against reference standards .
Q. How can researchers resolve ambiguities in the structural assignment of this compound using spectroscopic data?
- Methodological Answer : Combine ¹H/¹³C-NMR, 2D-COSY, and HSQC spectra to map proton-carbon correlations. For example, the benzoylaminoalcohol group exhibits characteristic peaks:
- ¹H-NMR : δ 7.8–8.2 ppm (aromatic protons), δ 4.5–5.0 ppm (alcohol -OH).
- MS/MS : Molecular ion [M+H]⁺ at m/z 328.3 with fragments at m/z 210.1 (benzoyl cleavage) and m/z 118.0 (aminoalcohol moiety) .
Q. What experimental designs are optimal for studying the stability of this compound under accelerated storage conditions?
- Methodological Answer : Conduct forced degradation studies under ICH-recommended conditions:
- Thermal : 40–80°C for 4 weeks.
- Photolytic : Exposure to UV light (ICH Q1B).
- Hydrolytic : Acidic (0.1M HCl) and basic (0.1M NaOH) environments.
Monitor impurity levels using validated HPLC-UV methods and assess degradation kinetics via Arrhenius plots .
Q. How can researchers correlate this compound levels with neurotoxicological outcomes in preclinical models?
- Methodological Answer : Use in vitro models (e.g., neuronal cell lines) to assess mitochondrial toxicity via ATP depletion assays and reactive oxygen species (ROS) measurement. Compare results with clinical data linking Efavirenz metabolites (e.g., 8-hydroxy-efavirenz) to CNS toxicity. Consider CYP2B6/CYP2A6 polymorphisms, which influence Efavirenz metabolism and impurity accumulation .
属性
IUPAC Name |
N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQIJMIAFKHTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。